molecular formula C15H20BrN3O3 B2596002 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate CAS No. 2402829-46-1

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2596002
CAS No.: 2402829-46-1
M. Wt: 370.247
InChI Key: AVVZLGYKUODRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate is a specialized pyrrolidine-based carbamate derivative featuring a 6-bromopyridine-3-carbonyl moiety. The compound’s structure integrates a five-membered pyrrolidine ring with a tert-butyl carbamate group at the 3-position and a brominated pyridine carbonyl group at the 1-position. This configuration renders it a valuable intermediate in medicinal chemistry, particularly for drug discovery programs targeting kinase inhibitors or bromine-mediated cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

Properties

IUPAC Name

tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)18-11-6-7-19(9-11)13(20)10-4-5-12(16)17-8-10/h4-5,8,11H,6-7,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVZLGYKUODRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Bromopyridine Introduction: The bromopyridine moiety is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto the pyridine ring.

    Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group. This is usually achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced compounds with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate has the following chemical properties:

  • IUPAC Name : Tert-butyl (1-(6-bromonicotinoyl)pyrrolidin-3-yl)carbamate
  • Molecular Formula : C15H20BrN3O3
  • Molecular Weight : 370.2 g/mol
  • CAS Number : 2402829-46-1
  • Purity : Minimum 95% .

Glycogen Synthase Kinase 3 Beta Inhibition

One of the notable applications of this compound is its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme involved in various cellular processes, including those related to Alzheimer's disease. Research has shown that compounds structurally similar to this compound can effectively inhibit GSK-3β, leading to reduced neuroinflammation and improved cellular viability in models of neurodegeneration .

Drug Development for Neurological Disorders

The compound has been investigated for its role in developing treatments for neurological disorders, particularly Alzheimer’s disease. The inhibition of GSK-3β is linked to the reduction of amyloid-beta plaque formation and tau protein hyperphosphorylation, both of which are hallmarks of Alzheimer's pathology. Studies indicate that derivatives of this compound can restore cell viability and exhibit anti-inflammatory properties in cellular models .

Synthesis of Novel Scaffolds

This compound serves as a scaffold for synthesizing novel compounds through multicomponent reactions (MCRs). Such reactions allow for the rapid construction of complex molecules that may have significant biological activity. This approach is beneficial in drug discovery, where diverse chemical libraries are needed to identify potential therapeutic agents .

Case Study 1: GSK-3β Inhibitors

In a study focused on GSK-3β inhibitors, a series of compounds were synthesized based on the structure of this compound. One compound demonstrated an IC50 value of 70 nM against GSK-3β and showed significant efficacy in reducing neuroinflammation markers in vitro. This research highlights the potential of this compound as a lead structure for further optimization in treating Alzheimer’s disease .

Case Study 2: Drug Design and Synthesis

A comprehensive study explored the synthesis of various pyrrolidine derivatives based on this compound. The results indicated that modifications to the pyrrolidine ring could enhance biological activity, providing insights into structure–activity relationships crucial for drug design .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can engage in specific binding interactions, while the pyrrolidine ring provides structural stability. The tert-butyl carbamate group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Halogen Substituent Variations

  • tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0):

    • Molecular Formula : C11H14BrClN2O2
    • Molecular Weight : 321.60 g/mol
    • Key Differences : Features both bromine and chlorine substituents on the pyridine ring, with a methylene linker between the carbamate and pyridine. The dual halogenation increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution compared to the target compound’s single bromine .
    • Price : $400–$4,800 (1–25 g), indicating moderate synthetic accessibility .
  • tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate (CAS 1227958-32-8): Molecular Formula: C10H12BrClN2O2 Molecular Weight: 307.57 g/mol Key Differences: Lacks the pyrrolidine ring and carbonyl group, reducing steric bulk.

Positional Isomerism

  • tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate (CAS 1088410-93-8):
    • Molecular Formula : C14H18BrN3O2 (inferred from )
    • Molecular Weight : ~348.22 g/mol
    • Key Differences : Bromine at the pyridine 5-position instead of 6, altering electronic distribution and steric accessibility. This positional shift may reduce reactivity in meta-directed coupling reactions compared to the target compound’s 6-bromo group .

Pyrrolidine vs. Piperidine Ring Analogs

  • The 3-position substitution on piperidine may alter metabolic stability compared to the pyrrolidine analog .
  • tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate (EN300-7464226):

    • Price : ₩442,900–₩1,327,200 (0.05–0.5 g), significantly higher than pyrrolidine analogs, likely due to synthetic complexity or niche demand .

Functional Group Modifications

  • tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (CAS 323578-38-7):
    • Key Feature : Hydroxymethyl group at pyridine 6-position instead of bromine.
    • Impact : Introduces polarity, improving aqueous solubility but reducing utility in halogen-mediated coupling reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Key Applications/Notes
Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate ~C15H20BrN3O3 ~356.28 6-Br pyridine-3-carbonyl, pyrrolidine - Cross-coupling intermediates, kinase R&D
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C11H14BrClN2O2 321.60 6-Br, 2-Cl, methylene linker 1142192-48-0 Electrophilic aromatic substitution
N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate C16H22BrN3O3 384.28 Piperidine ring, 3-position substitution 1153102-64-7 Enhanced conformational flexibility
tert-Butyl (1-(5-bromopyridin-2-yl)pyrrolidin-3-yl)carbamate C14H18BrN3O2 ~348.22 5-Br pyridine-2-yl, positional isomer 1088410-93-8 Altered electronic profile
tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate C10H12BrClN2O2 307.57 2-Br, 6-Cl, no pyrrolidine 1227958-32-8 Dual halogenation for reactivity tuning

Biological Activity

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group , a pyrrolidine ring , and a bromopyridine moiety . The unique combination of these structural elements contributes to its biological activity:

  • Tert-butyl Group : Enhances solubility and stability.
  • Pyrrolidine Ring : Provides conformational flexibility and potential for interaction with biological targets.
  • Bromopyridine Moiety : Facilitates specific binding interactions through π-π stacking with aromatic residues in proteins.

The mechanism of action involves the compound's interaction with various molecular targets, including enzymes and receptors. The bromopyridine component can engage in specific binding interactions, while the pyrrolidine ring allows for hydrogen bonding with polar amino acids. This interaction profile may modulate enzyme activity or receptor signaling pathways, influencing various biochemical processes.

Biological Activity

Research indicates that compounds with similar structures exhibit notable biological activities, particularly in the following areas:

  • Anticancer Activity : Derivatives of pyridine and carbamate have shown promise in targeting cancer cells. For instance, compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cell lines .
  • Anti-inflammatory Properties : The structural features of this compound suggest potential applications in reducing inflammation, similar to other carbamate derivatives that have been studied for this purpose.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has shown that modifications to the pyrrolidine or bromopyridine moieties can significantly impact biological activity. For example:

Compound VariationObserved ActivityNotes
Pyrrolidine variantEnhanced anticancer activityImproved binding affinity to target proteins
Bromine substitutionAltered receptor interactionChanges in selectivity towards specific enzymes

Case Studies

  • Anticancer Efficacy : A study demonstrated that a related pyrrolidine derivative exhibited superior cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents like bleomycin. This suggests that the unique structural features of this compound could enhance its therapeutic potential against cancer .
  • Enzyme Inhibition : Research on similar carbamate derivatives indicated their effectiveness as inhibitors of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's. The presence of the bromopyridine moiety may enhance binding affinity and selectivity towards these enzymes .

Q & A

Q. How can researchers optimize the synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Coupling Reagents : Use of DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C for efficient acylation of the pyrrolidine nitrogen .
  • Protecting Group Stability : The tert-butyl carbamate (Boc) group is stable under mild acidic conditions but requires TFA (trifluoroacetic acid) for deprotection. Ensure inert atmospheres to prevent premature deprotection during synthesis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective bromopyridine coupling (e.g., 6-bromo substitution) and pyrrolidine ring conformation. Key signals: δ ~8.3 ppm (pyridine H2), δ ~1.4 ppm (Boc tert-butyl group) .
  • X-ray Crystallography : Resolves spatial arrangement of the bromopyridine and carbamate groups. Use SHELXL for refinement (R-factor < 5%) .
  • LC-MS : Validates molecular weight (expected [M+H]⁺ ~424.2 Da) and detects side products like de-brominated analogs .

Q. What are common impurities observed during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Unreacted Bromopyridine : Detected via LC-MS at m/z ~175. Monitor reaction completion using iodine vapor staining on TLC.
  • Deprotection Byproducts : Boc cleavage under acidic conditions generates tert-butyl cations, leading to tert-butylation side products. Use scavengers like triisopropylsilane during deprotection .
  • Residual Solvents : Rotary evaporation under high vacuum (<0.1 mbar) removes dichloromethane; confirm via GC-MS .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Chiral Center Analysis : The pyrrolidine C3 position (R/S configuration) affects hydrogen-bonding with target proteins. Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers .
  • Stereochemical Stability : Racemization at C3 occurs under strong basic conditions (>pH 10). Optimize reaction pH to ≤8.0 during coupling steps .
  • Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict enantioselective binding to kinase domains, correlating with IC₅₀ differences in enzyme assays .

Q. What computational methods predict the electronic effects of the bromine substituent on pyridine reactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis set models electron-withdrawing effects of bromine, lowering the LUMO energy of pyridine (ΔE ~1.2 eV) and enhancing electrophilicity at the carbonyl carbon .
  • NBO Analysis : Quantifies charge distribution; bromine induces a +0.15 e charge on the adjacent pyridine carbon, favoring nucleophilic attack during derivatization .

Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer :
  • Twinning Analysis : Use PLATON to detect twinning in crystals. For overlapping reflections, apply TWINLAW to refine against a twin fraction (e.g., 0.35) .
  • Disorder Modeling : For flexible tert-butyl groups, split occupancy refinement in SHELXL improves R-factor convergence .

Q. What mechanistic insights guide the optimization of catalytic coupling reactions involving this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor Suzuki-Miyaura coupling (e.g., with arylboronic acids) via in situ ¹⁹F NMR. Bromine substitution accelerates oxidative addition (k₁ ~0.15 min⁻¹) compared to chloro analogs .
  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in DMF/H₂O (3:1) at 80°C, achieving >90% conversion. Additives like K₂CO₃ neutralize HBr byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.